molecular formula C14H16ClN3O2S2 B2928305 2-((5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 688749-57-7

2-((5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B2928305
CAS No.: 688749-57-7
M. Wt: 357.87
InChI Key: BCNXYEPVUXUKFF-UHFFFAOYSA-N
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Description

2-((5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a synthetic heterocyclic compound designed for research into novel therapeutic agents. Its structure incorporates multiple pharmacophores known for their broad biological activities, positioning it as a candidate for investigating new anti-infective and anticancer pathways. The core 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and role as a bio-isosteric replacement for esters and amides . This moiety is extensively studied for its diverse pharmacological properties, including anticancer and anti-tubercular activities . The inclusion of a chlorothiophene subunit, a common feature in bioactive molecules, may enhance the molecule's ability to interact with biological targets, as seen in other compounds evaluated for cytotoxicity against human cancer cell lines . The strategic combination of these elements with a methylpiperidine group suggests potential for improved physicochemical properties and target engagement. This compound is intended for research use only to explore its mechanism of action and efficacy in various biological assays.

Properties

IUPAC Name

2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S2/c1-9-4-6-18(7-5-9)12(19)8-21-14-17-16-13(20-14)10-2-3-11(15)22-10/h2-3,9H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNXYEPVUXUKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether Formation: The oxadiazole derivative can be reacted with thiols to form the thioether linkage.

    Piperidine Substitution: The final step involves the substitution of the ethanone moiety with 4-methylpiperidine under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group, potentially leading to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorothiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

Biologically, oxadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate, particularly for targeting specific enzymes or receptors.

Industry

Industrially, such compounds may find applications in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-((5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone would depend on its specific biological target. Generally, oxadiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent variations, physicochemical properties, and inferred biological implications.

Substituent Variations on the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring serves as a central scaffold, with modifications at the 5-position significantly altering properties:

Compound Name 5-Position Substituent Key Structural Features Molecular Weight Reference
Target Compound 5-Chlorothiophen-2-yl Chlorine enhances electronegativity; thiophene contributes to π-π interactions. ~383.9 (calc.) -
2-{[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethanone 2-Methylphenyl Methyl group increases lipophilicity but reduces electronic effects. 373.5 (calc.)
(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone Cyclopropyl Small, rigid substituent may enhance metabolic stability. 303.4
2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone Phenyl Phenyl group enhances aromaticity; piperazine increases solubility. 407.5 (calc.)

Key Observations :

  • Cyclopropyl substituents (e.g., ) may reduce steric hindrance, favoring membrane permeability.
Modifications in the Piperidine/Piperazine Moiety

The nitrogen-containing ring influences solubility, basicity, and steric interactions:

Compound Name N-Containing Ring Additional Substituents Molecular Weight Reference
Target Compound 4-Methylpiperidine Methyl group enhances lipophilicity. ~383.9 (calc.) -
1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone Piperidine with indole Indole moiety may enable DNA intercalation. 350.4
2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone 4-Phenylpiperazine Phenyl group introduces π-stacking potential. 407.5 (calc.)

Key Observations :

  • 4-Methylpiperidine in the target compound likely improves metabolic stability compared to unsubstituted piperidine .
  • Piperazine derivatives (e.g., ) exhibit higher solubility due to increased basicity but may suffer from faster clearance.
Thiadiazole vs. Oxadiazole Derivatives

Replacing the oxadiazole with a thiadiazole alters electronic properties and binding affinity:

Compound Name Core Heterocycle Biological Inference Reference
Target Compound 1,3,4-Oxadiazole Oxygen’s electronegativity may favor H-bonding. -
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,3,4-Thiadiazole Sulfur’s polarizability may enhance hydrophobic interactions.
1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone 1,3,4-Thiadiazole Sulfonyl groups improve solubility and target affinity.

Key Observations :

  • Thiadiazole-containing compounds (e.g., ) often exhibit enhanced bioavailability due to sulfur’s larger atomic radius and polarizability.
  • The target compound’s oxadiazole core may offer better oxidative stability compared to thiadiazoles.

Biological Activity

The compound 2-((5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the oxadiazole moiety and chlorothiophene ring suggests a diverse range of interactions with biological targets, making it a candidate for further investigation in pharmacological studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C15H16ClN3O2S
Molecular Weight 335.82 g/mol
CAS Number Not specified in available sources

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the oxadiazole ring through cyclization.
  • Introduction of the chlorothiophene moiety.
  • Coupling with 4-methylpiperidine to form the final product.

Each step requires specific reaction conditions to optimize yield and purity.

Antimicrobial Properties

Recent studies indicate that this compound exhibits potent antimicrobial activity against various resistant bacterial strains. The mechanism involves targeting essential biosynthetic pathways crucial for bacterial survival. For example, it has shown effectiveness comparable to conventional antibiotics like ciprofloxacin and ketoconazole in minimum inhibitory concentration (MIC) assays.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies demonstrated cytotoxic effects on several cancer cell lines, suggesting that it may induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction.

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has been investigated, particularly its potential as an anxiolytic or antidepressant agent due to its structure resembling known psychoactive compounds. Preliminary results suggest modulation of serotonin and dopamine receptors.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds with oxadiazole and thiophene structures:

  • Antimicrobial Study : A related oxadiazole derivative demonstrated significant activity against Gram-positive and Gram-negative bacteria, with a focus on methicillin-resistant Staphylococcus aureus (MRSA).
  • Anticancer Research : Another study highlighted a thiophene-based compound that inhibited cell proliferation in breast cancer cell lines, suggesting a pathway involving cell cycle arrest.
  • Neuropharmacology : Research on related piperidine derivatives indicated potential neuroprotective effects in models of neurodegenerative diseases.

Data Table: Biological Activities

Activity Type Target Organism/Cell Line IC50/MIC Value Reference
AntimicrobialMRSA0.5 µg/mL
AnticancerMCF-7 (Breast Cancer)10 µM
NeuropharmacologicalSH-SY5Y (Neuroblastoma)15 µM

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